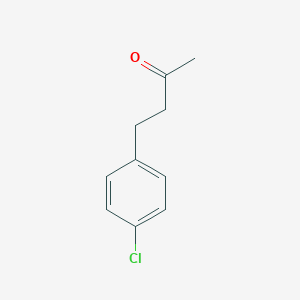

4-(4-Chlorophenyl)butan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWRHEOCEWDYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277008 | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-75-0 | |

| Record name | 3506-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-chlorophenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chlorophenyl Butan 2 One and Its Structural Analogues

Direct Synthesis Approaches to 4-(4-Chlorophenyl)butan-2-one

Direct synthetic methods provide a straightforward route to this compound from readily available starting materials. These approaches include reductive arylations, reductions of unsaturated precursors, catalyzed decarbonylations, reactions utilizing dicarbonyl compounds, and organometallic-mediated syntheses.

Reductive Arylation of Electron-Deficient Olefins

A prominent method for the synthesis of this compound is the reductive arylation of an electron-deficient olefin, specifically 3-buten-2-one (methyl vinyl ketone). This reaction typically involves the generation of an aryl radical from a diazonium salt, which then adds to the double bond of the olefin.

A well-documented procedure utilizes the reaction of 4-chlorobenzenediazonium chloride with 3-buten-2-one in the presence of a titanium(III) salt as the reducing agent. orgsyn.org The homolytic cleavage of the diazonium salt, induced by the titanium(III) salt, produces the 4-chlorophenyl radical. This radical subsequently adds to the electron-deficient double bond of 3-buten-2-one. The resulting α-carbonylalkyl radical adduct is then reduced by another equivalent of the titanium(III) salt to yield the final product. orgsyn.org The reaction is typically carried out in a solvent system such as N,N-dimethylformamide (DMF) and water at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. orgsyn.orgevitachem.com

| Aryl Source | Olefin | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chlorobenzenediazonium chloride | 3-Buten-2-one | 15% aq. TiCl₃ | N,N-Dimethylformamide/Water | 0-5 | 65-75 | orgsyn.org |

This method is advantageous due to its use of readily accessible starting materials. However, potential limitations include the formation of telomers and dimerization products, particularly if the concentration of the titanium(III) salt is not carefully controlled. orgsyn.org The regioselectivity of the aryl radical addition is primarily governed by steric and radical delocalization effects. orgsyn.org

Reduction of Corresponding Benzalacetone Precursors

The reduction of the corresponding α,β-unsaturated ketone, (3E)-4-(4-chlorophenyl)but-3-en-2-one (p-chlorobenzalacetone), is another viable route to this compound. This transformation can be accomplished through catalytic hydrogenation.

Various catalysts can be employed for this reduction, with nickel-based catalysts being a common choice. For instance, hydrogenation of the pent-1-en-3-one analogue, 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, has been successfully achieved using a fixed-bed nickel catalyst. google.com The reaction is typically performed in an alcoholic solvent under hydrogen pressure. The conditions can be optimized to achieve high conversion and selectivity for the saturated ketone.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| 1-(4-Chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | Ni-Re | Melt (no solvent) | 90 | 90 | 93.9 | google.com |

| 1-(4-Chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | Ni-Re | Melt (no solvent) | 100 | 30 | 94.0 | google.com |

| 1-(4-Chlorophenyl)-4,4-dimethyl-pent-1-en-3-one | Ni-Re | Melt (no solvent) | 120 | 50 | 93.8 | google.com |

This method is often efficient, providing high yields of the desired product. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the carbon-carbon double bond without affecting the carbonyl group.

Catalyzed Decarbonylation Processes

Catalyzed decarbonylation offers a unique approach to ketones by removing a carbonyl group from a larger precursor. For the synthesis of this compound, this can be conceptually achieved through the decarbonylation of 4-chlorophenylacetaldehyde in the presence of 2,4-pentanedione, catalyzed by a transition metal complex like HFe(CO)₄. orgsyn.org

While specific data for the synthesis of this compound via this exact decarbonylation is limited in readily available literature, the general principle of rhodium-catalyzed decarbonylation of aldehydes is well-established. nih.govresearchgate.net These reactions typically proceed via oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory extrusion of carbon monoxide and reductive elimination of the resulting alkane. nih.gov

| Aldehyde Precursor | Catalyst System | Proposed Intermediate | Product | Reference |

| 4-Chlorophenylacetaldehyde | HFe(CO)₄ / 2,4-Pentanedione | Acyl-iron complex | This compound | orgsyn.org |

Further research would be beneficial to optimize this specific transformation and determine its efficiency and scope.

Reactions Involving Dicarbonyl Compounds Under Basic Catalysis

A versatile method for forming carbon-carbon bonds involves the alkylation of dicarbonyl compounds. This compound can be synthesized by the reaction of a 4-chlorobenzyl halide with a β-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), under basic conditions. orgsyn.org

In this reaction, a base, such as potassium carbonate, deprotonates the acidic α-carbon of 2,4-pentanedione, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 4-chlorobenzyl halide in an SN2 reaction. The resulting intermediate undergoes cleavage to yield the desired ketone. This one-step alkylation-cleavage approach is a convenient route to various 4-arylbutan-2-ones. researchgate.net

| Benzyl (B1604629) Halide | Dicarbonyl Compound | Base | Solvent | Reaction Condition | Yield (%) | Reference |

| 4-Chlorobenzyl chloride | 2,4-Pentanedione | K₂CO₃ | Ethanol | Reflux | Not specified | orgsyn.org |

| 4-Substituted benzyl bromides | Pentane-2,4-dione | Anhydrous K₂CO₃ | Not specified | Not specified | Varies | researchgate.net |

This method's simplicity and the use of inexpensive reagents make it an attractive synthetic option.

Organometallic Reactions: Lithium Reagent-Mediated Syntheses

Organometallic reagents, particularly organolithium compounds, are powerful tools for the formation of carbon-carbon bonds. One of the documented syntheses of this compound involves the reaction of 3-(4-chlorophenyl)propanoic acid with methyllithium (B1224462). orgsyn.org

In this process, it is proposed that two equivalents of methyllithium are required. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carboxylate, forming a dilithium (B8592608) intermediate which, upon aqueous workup, yields the ketone.

| Carboxylic Acid | Organometallic Reagent | Proposed Stoichiometry | Product | Reference |

| 3-(4-Chlorophenyl)propanoic acid | Methyllithium | 1 : 2 | This compound | orgsyn.org |

While this method is conceptually straightforward, the control of the reaction to prevent over-addition and the formation of tertiary alcohols can be a challenge. Detailed experimental conditions and yields for this specific transformation require further investigation.

Indirect Synthetic Routes and Precursor Derivatizations

Indirect routes to this compound involve the synthesis and subsequent chemical modification of precursor molecules. These multi-step sequences can offer advantages in terms of controlling stereochemistry or introducing specific functionalities.

One such approach involves the synthesis of a halogenated alcohol precursor, which is then oxidized to the desired ketone. For example, 1-chloro-4-(4-chlorophenyl)-2-butanol (B1590026) can be synthesized and subsequently oxidized using a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) to yield 1-chloro-4-(4-chlorophenyl)-2-butanone. prepchem.com

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| 1-Chloro-4-(4-chlorophenyl)-2-butanol | Jones Reagent | 1-Chloro-4-(4-chlorophenyl)-2-butanone | prepchem.com |

| 4-Hydroxy-2-butanone (B42824) | Thionyl chloride | 4-Chloro-2-butanone (B110788) | google.com |

These indirect methods highlight the versatility of synthetic planning, where the target molecule is assembled through a series of controlled chemical transformations.

Oxidation Reactions from Alcohol Precursors

A primary method for the synthesis of this compound involves the oxidation of its corresponding alcohol precursor, 4-(4-chlorophenyl)butan-2-ol. evitachem.comsmolecule.com This transformation from a secondary alcohol to a ketone is a fundamental reaction in organic synthesis.

Various oxidizing agents can be employed for this purpose. Common reagents include chromium-based compounds like Jones reagent (a solution of chromium trioxide in sulfuric acid) and potassium permanganate (B83412). evitachem.comprepchem.com For instance, treating 1-chloro-4-(4-chlorophenyl)-2-butanol with Jones reagent in acetone (B3395972) yields 1-chloro-4-(4-chlorophenyl)-2-butanone. prepchem.com The choice of oxidant and reaction conditions is crucial to maximize the yield of the ketone while minimizing side reactions.

Enzymatic oxidation, utilizing alcohol dehydrogenases (ADHs), presents a greener alternative to traditional heavy metal oxidants. frontiersin.org ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org These biocatalysts can exhibit high selectivity and operate under mild reaction conditions, reducing the environmental impact of the synthesis. frontiersin.org

Aldol (B89426) Condensation Strategies in the Synthesis of Hydroxy Derivatives

Aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely used to synthesize β-hydroxy ketones, which are valuable intermediates for producing this compound and its analogues. A key precursor, 4-(4-chlorophenyl)-4-hydroxybutan-2-one, can be synthesized via an aldol reaction between 4-chlorobenzaldehyde (B46862) and acetone. rsc.orgthieme-connect.com

Asymmetric Aldol Reactions Catalyzed by Organocatalysts

Achieving enantioselectivity in aldol reactions is a major focus, as the different stereoisomers of the resulting hydroxy ketones can have varied biological effects. Organocatalysis has emerged as a key technology for asymmetric synthesis. numberanalytics.com Proline and its derivatives are common organocatalysts that can effectively catalyze the asymmetric aldol reaction. nih.govyoutube.com For example, the reaction of acetone and 4-nitrobenzaldehyde (B150856) can be catalyzed by proline tetrazole with high efficiency. nih.gov The catalyst's chiral environment directs the formation of one enantiomer over the other. icjs.us The use of organocatalysts like 5-(pyrrolidin-2-yl)tetrazole has also been shown to be effective in microreactors for enantioselective aldol reactions. beilstein-journals.org

Enantioselective Synthesis and Stereochemical Control

The precise control of stereochemistry is paramount in modern organic synthesis. numberanalytics.com In the context of aldol reactions, this involves controlling both the relative (syn/anti) and absolute (R/S) configuration of the newly formed stereocenters. The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome. icjs.us For instance, in the synthesis of (R)-4-(4-Chlorophenyl)-4-hydroxybutan-2-one, a specific enantiomer can be obtained with high enantiomeric excess (ee) using a Y(OTf)3-Salazin catalyst. mdpi.com

The development of chiral catalysts, including metal complexes, organocatalysts, and biocatalysts, is central to achieving high enantioselectivity. numberanalytics.com These catalysts create a chiral environment that favors the formation of one enantiomeric product over the other. icjs.us For example, the enantioselective synthesis of (S)-2-(4-chlorophenyl)-3,3-dimethylbutanoic acid, a related chiral building block, can be achieved through asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogues to minimize environmental impact. This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One notable green approach is the use of biocatalysts, such as enzymes. Ene-reductases, for example, can be used for the asymmetric bioreduction of β-cyanoacrylate esters in aqueous media, providing a biocatalytic route to chiral precursors. researchgate.net The use of enzymes often allows for reactions to be performed under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.net

Another sustainable strategy involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay, for Friedel-Crafts alkylation reactions. google.com These catalysts are often reusable and can replace traditional, more corrosive acid catalysts. The synthesis of raspberry ketone, a structural analogue, has been demonstrated using such a catalyst in the alkylation of phenol (B47542) with 4-hydroxybutan-2-one. google.com

Furthermore, the development of one-pot, multi-step syntheses contributes to a greener process by reducing the number of work-up and purification steps, thereby minimizing solvent waste and energy consumption. mdpi.com The synthesis of pyrano[2,3-c]pyrazoles, for example, can be achieved through a DABCO-catalyzed four-component synthesis, which is an efficient and environmentally friendly method. nih.gov

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction efficiency, cost-effectiveness, safety, and environmental impact. For the synthesis of this compound, several factors must be considered for large-scale manufacturing.

One common industrial approach involves the reductive arylation of electron-deficient olefins. evitachem.com Continuous flow reactors are often employed in industrial settings to optimize reaction conditions, improve yield, and ensure consistent product quality. evitachem.combeilstein-journals.org These systems allow for precise control over parameters such as temperature, pressure, and reaction time. evitachem.com

The synthesis of 4-chloro-2-butanone, a related intermediate, has been optimized for industrial production by reacting 4-hydroxy-2-butanone with thionyl chloride, a method designed for simplicity, reduced solvent use, and a high yield. google.com For the large-scale production of chiral compounds, the development of robust and recyclable catalysts is crucial. For instance, a homogeneous, solvent-free, and recyclable organocatalyst has been developed for the scalable enantioselective aldol reaction to produce (R)-4-hydroxy-4-phenylbutan-2-one. researchgate.net

The following table provides a summary of key reactions and their relevance to the synthesis of this compound and its analogues.

| Reaction Type | Reactants | Product | Catalyst/Reagent | Significance |

| Oxidation | 4-(4-Chlorophenyl)butan-2-ol | This compound | Jones Reagent | Direct synthesis of the target ketone from its alcohol precursor. evitachem.comprepchem.com |

| Aldol Condensation | 4-Chlorobenzaldehyde, Acetone | 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | Y(OTf)3-Salazin | Forms a key β-hydroxy ketone intermediate. rsc.orgmdpi.com |

| Friedel-Crafts Alkylation | Phenol, 4-Hydroxybutan-2-one | 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Solid Acid Clay | Green synthesis of a structural analogue. google.com |

| Asymmetric Hydrogenation | α,β-Unsaturated Ester | (S)-2-(4-Chlorophenyl)-3,3-dimethylbutanoic acid | Ru-BINAP | Enantioselective synthesis of a chiral building block. |

Chemical Reactivity and Transformation Studies of 4 4 Chlorophenyl Butan 2 One

Fundamental Reaction Pathways of the Ketone Moiety

The ketone group is a primary site for chemical transformations, allowing for a variety of reactions that modify the core structure of 4-(4-chlorophenyl)butan-2-one.

Oxidation Reactions

The ketone functional group of this compound can undergo oxidation to produce other oxidized derivatives, such as carboxylic acids. evitachem.comsmolecule.com Reagents commonly used for such transformations include strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com The oxidation can lead to the formation of compounds like 4-(4-chlorophenyl)butanoic acid. evitachem.com Another potential, though less commonly cited for this specific molecule, is the Baeyer-Villiger oxidation, which would convert the ketone into an ester.

Condensation Reactions and Derivative Formation

Condensation reactions involving the ketone's α-protons or carbonyl carbon are pivotal in building larger molecular frameworks. While specific studies detailing aldol (B89426) or Knoevenagel condensation directly on this compound are not extensively documented in the reviewed literature, the general reactivity of ketones suggests its capability to participate in such reactions. For instance, it could theoretically react with aldehydes or other ketones under basic or acidic conditions to form α,β-unsaturated ketones. google.comchemrevlett.com

More commonly, the carbonyl group serves as a point for the formation of various derivatives. These reactions are crucial for creating analogues with potentially different biological or chemical properties. Examples include the formation of:

Hydrazones: Reaction with hydrazine (B178648) or its derivatives.

Oximes: Reaction with hydroxylamine.

Schiff bases: Condensation with primary amines.

Reactions Involving the Chlorophenyl Group

The chlorophenyl group offers another site for chemical modification, primarily through reactions targeting the chlorine atom or the aromatic ring itself. The chlorine atom, acting as a leaving group, can be displaced in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups.

A more common strategy for modifying the chlorophenyl ring involves transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Potential reactions include:

Suzuki Coupling: Reaction with a boronic acid to form a biphenyl (B1667301) derivative.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to replace the chlorine with a nitrogen-containing group.

Specific documented examples of these cross-coupling reactions on this compound are not prevalent in the searched literature, but they represent standard synthetic methodologies for aryl chlorides.

Derivatization Strategies and Synthesis of Novel Analogues

This compound is a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry. chemicalbook.comcymitquimica.comas-1.co.jp

Diarylheptanoid Synthesis and Related Inhibitors

This compound has been utilized as a reactant in the preparation of diarylheptanoids. chemicalbook.comcymitquimica.comas-1.co.jp These compounds, characterized by two aromatic rings linked by a seven-carbon chain, have been investigated as inhibitors of tumor necrosis factor-α (TNF-α). chemicalbook.comas-1.co.jp The synthesis typically involves the condensation of this compound with a suitably substituted aromatic aldehyde, followed by further transformations to achieve the final diarylheptanoid structure.

Table 1: Synthesis of Diarylheptanoid Precursors

| Reactant A | Reactant B | Product Type | Potential Application |

|---|

This table illustrates a generalized synthetic pathway.

Chalcone (B49325) Derivative Synthesis

The synthesis of chalcones and their derivatives is a well-established area where ketones are essential building blocks. chemrevlett.com Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt aldol condensation between a ketone and an aromatic aldehyde. evitachem.comrsc.org While this compound itself is not an acetophenone, its ketone functionality allows it to react with various benzaldehyde (B42025) derivatives to form chalcone-like structures. These derivatives are of interest due to their wide range of reported biological activities. chemrevlett.comnih.govumri.ac.id

For example, a related compound, 4'-chloroacetophenone, readily undergoes condensation with benzaldehyde derivatives to yield chalcones. rsc.orgumri.ac.id By analogy, this compound can be expected to participate in similar base-catalyzed condensation reactions.

Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation

| Ketone | Aldehyde | Catalyst | Product | Yield (%) |

|---|

This table is based on the synthesis of a chalcone from a related chloro-substituted ketone and is for illustrative purposes. umri.ac.id

Quinoxaline (B1680401) Derivative Synthesis

Quinoxaline derivatives are an important class of nitrogen-containing heterocyclic compounds. One synthetic route to these molecules involves the reaction of an o-phenylenediamine (B120857) with a dicarbonyl compound. For instance, new quinoxaline derivatives have been synthesized by reacting o-phenylenediamine with aryl bromomethyl ketones. ekb.eg In a specific example, 2-(4-chlorophenyl)benzo[g]quinoxaline was synthesized from naphthalene-2,3-diamine and 4-chlorophenacyl bromide. researchgate.net The reaction is typically carried out in a suitable solvent like methanol (B129727) with a base such as sodium acetate. researchgate.net The general structure of these compounds features a quinoxaline core, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The versatility of this synthesis allows for the introduction of various substituents, leading to a diverse library of quinoxaline derivatives. ekb.egderpharmachemica.commdpi.com

Table 1: Synthesis of Quinoxaline Derivatives

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| o-Phenylenediamine | Aryl bromomethyl ketones | 2-Substituted quinoxalines ekb.eg |

Thiazole (B1198619) Derivative Synthesis

Thiazole derivatives are another significant class of heterocyclic compounds synthesized from this compound. The Hantzsch thiazole synthesis is a classic method for this transformation, which involves the reaction of a haloketone with a thioamide. For example, 4-(4-chlorophenyl)thiazole derivatives can be synthesized from this compound. scielo.brnih.gov The synthesis of 2-(4-chlorophenyl)thiazole (B3120748) has been achieved by reacting 4-chlorophenylthiocarboxamide with bromoacetaldehyde (B98955) dimethyl acetal (B89532) in the presence of hydrochloric acid in ethanol. prepchem.com This reaction provides a direct method to introduce the 4-chlorophenyl moiety onto the thiazole ring. frontiersin.orgresearchgate.net

Table 2: Synthesis of Thiazole Derivatives

| Starting Material 1 | Starting Material 2 | Product |

|---|---|---|

| 4-Chlorophenylthiocarboxamide | Bromoacetaldehyde dimethyl acetal | 2-(4-Chlorophenyl)thiazole prepchem.com |

Pyrazolidine-3,5-dione (B2422599) Derivative Synthesis

Pyrazolidine-3,5-dione derivatives can be synthesized through the reaction of a hydrazine with a malonic acid derivative. For instance, novel pyrazolidine-3,5-dione derivatives have been synthesized by reacting diethyl malonate with phenylhydrazine (B124118) to form the core pyrazolidine-3,5-dione nucleus. ijpsr.com This nucleus can then be further functionalized. One study describes the synthesis of a series of pyrazolidine-3,5-dione derivatives catalyzed by Mg(II) acetylacetonate (B107027) in water. nih.gov Another approach involves the reaction of 1,2-bis(4-chlorophenyl)hydrazine (B1606623) with a substituted malonic acid derivative to yield 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione. rsc.org These methods provide access to a range of pyrazolidine-3,5-diones with diverse substitution patterns. researchgate.net

Table 3: Synthesis of Pyrazolidine-3,5-dione Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Medium | Product |

|---|---|---|---|

| Diethyl malonate | Phenylhydrazine | - | Pyrazolidine-3,5-dione nucleus ijpsr.com |

| Substituted aldehydes, diethyl malonate, phenylhydrazine | Mg(II) acetylacetonate | Water | Pyrazolidine-3,5-dione derivatives nih.gov |

Triazole Compound Derivatization

Triazole derivatives represent a broad class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms. The synthesis of these compounds can be achieved through various routes. One common method involves the reaction of a precursor containing a hydrazine or azide (B81097) group with a suitable cyclizing agent. For example, a series of 1,2,4-triazole (B32235) derivatives were prepared starting from 4-chlorobenzoic acid, which was converted to the corresponding hydrazide and then cyclized. nih.gov Another approach involves the reaction of 1-{2-cycloalkyloxy-2-[2-halo-4-(4-halogen-phenoxy)-phenyl]-ethyl}-1H- ekb.egscielo.brnih.govtriazole compounds. google.com The versatility of triazole chemistry allows for the synthesis of a wide array of derivatives with potential applications in various fields. researchgate.netevitachem.commdpi.com

Table 4: Synthesis of Triazole Derivatives

| Starting Material | Key Intermediate | Product Class |

|---|

Valine-Derived Compound Synthesis

The synthesis of compounds derived from the amino acid valine often involves the acylation of the amino group followed by further transformations. A multi-step synthesis has been reported for novel valine-derived compounds, including N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones. nih.govresearchgate.net This synthesis starts with the N-acylation of valine with a substituted benzoyl chloride, such as 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. nih.govresearchgate.net The resulting N-acyl-α-amino acid can then be cyclized to form the corresponding 1,3-oxazol-5(4H)-one. nih.govresearchgate.netmdpi.com These compounds serve as versatile intermediates for the synthesis of other derivatives like N-acyl-α-amino ketones and 1,3-oxazoles. nih.govresearchgate.netresearchgate.net

Table 5: Synthesis of Valine-Derived Compounds

| Starting Material | Reagent | Product |

|---|---|---|

| Valine | 4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride | 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid nih.govresearchgate.net |

| 2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Ethyl chloroformate/4-methylmorpholine | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one nih.govresearchgate.net |

Synthesis of Hydroxylated Butan-2-one Derivatives

The synthesis of hydroxylated derivatives of butan-2-one can be accomplished through various methods, including aldol reactions and reductions of dicarbonyl compounds. A notable example is the synthesis of (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one through an aldol reaction of 4-chlorobenzaldehyde (B46862). rsc.org Another related compound, 4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one, has also been synthesized. vulcanchem.com The synthesis of 4-chloro-2-butanone (B110788) can be achieved by reacting 4-hydroxy-2-butanone (B42824) with thionyl chloride. google.com These hydroxylated and chlorinated butanones are valuable intermediates for further chemical transformations. rsc.orgevitachem.com

Table 6: Synthesis of Hydroxylated and Chlorinated Butan-2-one Derivatives

| Starting Material | Reagent/Method | Product |

|---|---|---|

| 4-Chlorobenzaldehyde | Aldol reaction | (S)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one rsc.org |

Computational and Theoretical Investigations of 4 4 Chlorophenyl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the properties of 4-(4-Chlorophenyl)butan-2-one.

DFT methods are widely used to study the electronic structure and reactivity of molecules. mdpi.comresearchgate.net These calculations provide valuable information about how the electrons are distributed within the molecule and which sites are most likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.orgmdpi.com A smaller gap suggests higher reactivity. malayajournal.org For this compound, the HOMO is primarily located on the chlorophenyl ring, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is distributed over the butanone moiety, suggesting it as the probable site for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.2822 malayajournal.org |

| ELUMO | -1.2715 malayajournal.org |

| Energy Gap (ΔE) | 4.0106 malayajournal.org |

This data is based on calculations for a related molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and is used here as a representative example of the types of values obtained in such analyses. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It helps identify regions that are electron-rich (negative potential) and electron-poor (positive potential). malayajournal.orguni-muenchen.de These maps are useful for predicting how a molecule will interact with other charged species. uni-muenchen.de In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms and the chlorophenyl ring, indicating these as potential sites for nucleophilic attack.

The Condensed Fukui function is a tool used to predict the local reactivity of different atoms within a molecule. sciencepub.net It helps to identify which sites are most susceptible to nucleophilic, electrophilic, or radical attack. sciencepub.netresearchgate.net The function f+ indicates the propensity of a site to accept an electron (nucleophilic attack), while f- measures its tendency to donate an electron (electrophilic attack). sciencepub.net For this compound, the analysis would likely show that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen and chlorine atoms are potential sites for electrophilic interactions.

Table 2: Representative Condensed Fukui Function Indices

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C (carbonyl) | High | Low |

| O (carbonyl) | Low | High |

| Cl | Moderate | Moderate |

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These calculations are typically performed using DFT in conjunction with statistical mechanics principles. While specific thermodynamic data for this compound were not found in the search results, these computational approaches are standard for determining such properties. mdpi.com

Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe how a material's optical characteristics, such as its refractive index and absorption coefficient, change with the intensity of incident light. scirp.org These properties are fundamental to applications in optical switching, data storage, and laser technology. mdpi.com For a molecule to exhibit significant NLO effects, it often requires a high degree of electron delocalization, typically found in conjugated π-systems.

The investigation of NLO properties for a compound like this compound would involve both theoretical calculations and experimental measurements. Theoretical approaches, often using Density Functional Theory (DFT), calculate the molecular hyperpolarizability (β), a key parameter indicating the NLO response. nih.gov Experimentally, techniques like the Z-scan method are employed to measure third-order NLO properties, such as the nonlinear absorption coefficient and the nonlinear refractive index. mdpi.com

While specific studies detailing the NLO properties of this compound are not available in the surveyed literature, its structure, containing a conjugated chlorophenyl group, suggests potential for NLO activity. The interaction between the carbonyl group and the aromatic system could create the necessary charge asymmetry and electron delocalization for such effects. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor). This is crucial in drug discovery for identifying potential therapeutic agents.

Protein-Ligand Interaction Mechanisms

Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a target protein. The analysis reveals the specific non-covalent interactions that stabilize the complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The mechanism of interaction involves identifying key amino acid residues in the protein's active site that form these bonds with the ligand. mdpi.com

Although no specific protein-ligand interaction studies for this compound have been published, research on its derivatives provides insight. For example, it is known to be a reactant in the synthesis of diarylheptanoids which act as tumor necrosis factor-α (TNF-α) inhibitors. lammps.org A hypothetical docking study of this compound into the TNF-α active site would aim to identify interactions similar to those of known inhibitors.

Binding Energy Predictions with Biological Targets

A primary output of molecular docking is the binding energy, typically expressed in kcal/mol. This value estimates the strength of the interaction between the ligand and its biological target; a more negative value indicates a stronger, more favorable binding affinity. These predictions are instrumental in ranking potential drug candidates before their synthesis and experimental testing.

Specific binding energy predictions for this compound are not present in the available literature. However, computational studies on analogous structures demonstrate the utility of this method. For instance, derivatives of this compound have been evaluated against various enzymes, yielding a range of binding energies that guide further research. An illustrative table below shows the type of data that would be generated from such a study.

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residue Types (Illustrative) |

|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Data not available in published literature | Hydrophobic, Aromatic (e.g., Tyr, Phe) |

| Histone Deacetylase 6 (HDAC6) | Data not available in published literature | Polar, Metal-coordinating (e.g., His, Asp) |

Molecular Dynamics Simulations for Interaction Stability

While molecular docking provides a static snapshot of a protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the movements of atoms over time, allowing researchers to assess the stability of the predicted binding pose. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the course of the simulation (e.g., tens to hundreds of nanoseconds) suggests that the ligand remains securely bound in its predicted orientation.

No MD simulation studies have been published specifically for complexes involving this compound. Such a study would be a critical next step after docking to validate the predicted binding mode and ensure the interaction is stable under physiological conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

A crystal structure and subsequent Hirshfeld analysis for this compound are not available in the literature. However, analyses of other compounds containing chlorophenyl groups provide a clear indication of the expected interactions. The dominant contacts typically involve hydrogen atoms. For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and Cl···H/H···Cl contacts, which are crucial for the stability of the crystal structure.

The table below illustrates the kind of quantitative data provided by a Hirshfeld surface analysis, with representative percentage contributions for interactions commonly seen in related chloro-aromatic compounds.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~35 - 45% |

| C···H / H···C | ~20 - 30% |

| Cl···H / H···Cl | ~10 - 15% |

| O···H / H···O | ~5 - 10% |

| Other (e.g., Cl···Cl, C···C) | ~1 - 5% |

Note: The values presented are illustrative and based on analyses of structurally similar compounds, not on experimental data for this compound.

Metabolic Studies and Biological Fate of 4 4 Chlorophenyl Butan 2 One Analogues

In Vitro Metabolism Investigations

In vitro studies, primarily using liver microsomes, are crucial for elucidating the metabolic pathways of xenobiotics. For analogues of 4-(4-chlorophenyl)butan-2-one, these investigations have revealed key transformation processes.

For instance, studies on trans-4-phenyl-3-buten-2-one (PBO), an α,β-unsaturated ketone analogue, have been conducted using rat liver microsomes. psu.edu These in vitro systems, which contain a high concentration of drug-metabolizing enzymes, allow for the identification of metabolic products in a controlled environment. The incubation of PBO with liver microsomes in the presence of cofactors like NADPH leads to the formation of various metabolites through oxidative and reductive pathways. psu.edu The general approach for such investigations involves incubating the compound with human liver microsomes and an isoform-specific substrate. The formation of metabolites is then monitored, often by LC-MS/MS (liquid chromatography-tandem mass spectrometry), to determine the extent of metabolic activity. evotec.com

Similarly, the metabolism of 4-(4-hydroxyphenyl)butan-2-one, known as raspberry ketone, has been examined in rats, guinea pigs, and rabbits. evitachem.com This analogue, which differs by the substitution of the para-chloro group with a hydroxyl group, undergoes extensive phase II metabolism, where it is conjugated with glucuronic acid and sulfate. evitachem.com It also experiences oxidative metabolism, resulting in ring-hydroxylated and side-chain-oxidized products. evitachem.com These in vitro models are essential for predicting the metabolic fate of new chemical entities and understanding potential drug-drug interactions. evotec.com

Identification of Metabolites (e.g., Hydroxylated Metabolites)

The biotransformation of this compound and its analogues results in several key metabolites. The primary metabolic pathway for the parent compound involves the reduction of its ketone group to form the corresponding alcohol.

The principal metabolite of this compound is 4-(4-chlorophenyl)butan-2-ol . evitachem.com This transformation is a reduction of the carbonyl group. In animal models, this alcohol metabolite is predominantly found in urine, conjugated with glucuronic acid and/or sulphate. evitachem.com

For the analogue trans-4-phenyl-3-buten-2-one (PBO), in vitro studies have identified two major types of metabolites:

Double-bond reduction: This leads to the formation of 4-phenyl-2-butanone (PBA) . psu.edu

Carbonyl reduction: This results in the creation of trans-4-phenyl-3-buten-2-ol (PBOL) . psu.edu

Hydroxylation: A major oxidative metabolite identified is trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO) , indicating hydroxylation of the aromatic ring. psu.edu

The table below summarizes the key metabolites identified for these compounds.

| Parent Compound | Metabolite | Metabolic Reaction |

| This compound | 4-(4-Chlorophenyl)butan-2-ol evitachem.com | Ketone Reduction |

| trans-4-Phenyl-3-buten-2-one (PBO) | 4-Phenyl-2-butanone (PBA) psu.edu | Double-bond Reduction |

| trans-4-Phenyl-3-buten-2-one (PBO) | trans-4-Phenyl-3-buten-2-ol (PBOL) psu.edu | Carbonyl Reduction |

| trans-4-Phenyl-3-buten-2-one (PBO) | trans-4-(4-Hydroxyphenyl)-3-buten-2-one (4-OH-PBO) psu.edu | Aromatic Hydroxylation |

| 4-(4-Hydroxyphenyl)butan-2-one | Glucuronide and Sulfate Conjugates evitachem.com | Phase II Conjugation |

| 4-(4-Hydroxyphenyl)butan-2-one | Ring-hydroxylated and Side-chain-oxidized products evitachem.com | Oxidation |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of these compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. psu.eduutmb.edu These enzymes are central to drug metabolism and the detoxification of foreign compounds. utmb.edu

Studies on PBO have shown that its oxidation to the hydroxylated metabolite 4-OH-PBO is catalyzed by several CYP isoforms. Specifically, CYP1A1/2 are major contributors to this reaction, with CYP2C6 and CYP2E1 also playing a role. psu.edu The oxidation of the related compound chalcone (B49325) to its hydroxylated form is also heavily catalyzed by the CYP1A subfamily, with contributions from CYP2C6 and CYP3A1 for hydroxylation at different positions. psu.edu

The involvement of the CYP2B subfamily is also significant for compounds containing a 4-chlorophenyl group. Research on the binding of inhibitors like 1-(4-chlorophenyl)imidazole (B1196904) (1-CPI) and 4-(4-chlorophenyl)imidazole (4-CPI) to CYP2B4 demonstrates the strong interaction between this enzyme class and the chlorophenyl moiety. utmb.edunih.gov The binding of these ligands can induce significant conformational changes in the enzyme's active site, highlighting the adaptability of P450 enzymes to accommodate different but structurally related compounds. utmb.edunih.gov

The following table details the specific CYP450 isoforms involved in the metabolism of an analogue of this compound.

| Compound | Metabolic Reaction | Involved Cytochrome P450 Isoforms |

| trans-4-Phenyl-3-buten-2-one (PBO) | Oxidation to 4-OH-PBO | CYP1A1/2, CYP2C6, CYP2E1 psu.edu |

| Chalcone (analogue) | Oxidation to 4-hydroxychalcone | CYP1A1/2, CYP2B1, CYP2C6 psu.edu |

| Chalcone (analogue) | Oxidation to 4'-hydroxychalcone | CYP1A1, CYP2C6 psu.edu |

| Chalcone (analogue) | Oxidation to 2-hydroxychalcone | CYP1A1, CYP3A1 psu.edu |

Implications for Biological Systems

The metabolism of this compound and its analogues has significant implications for their activity and effects within a biological system. The transformation of a parent compound into its metabolites can dramatically alter its biological properties.

For example, the metabolic activation of PBO and chalcone by CYP enzymes to their hydroxylated forms, such as 4-OH-PBO and 4-hydroxychalcone, can confer estrogenic activity. psu.edu The parent compounds themselves may be inactive, but their metabolites can interact with biological targets like the estrogen receptor. This demonstrates that metabolism is not merely a detoxification process but can also be a mechanism of bioactivation. psu.edu

Furthermore, understanding the specific CYP enzymes involved in the metabolism of a compound is critical for predicting potential drug-drug interactions. evotec.com If this compound or its analogues are co-administered with other drugs that are substrates, inhibitors, or inducers of the same CYP isoforms (e.g., CYP1A2, CYP2C6, CYP2B4), it could lead to altered plasma concentrations and potentially adverse effects or reduced efficacy of one or both agents. evotec.comnih.gov The ability of compounds like 1-CPI and 4-CPI to bind to and inhibit CYP2B4 underscores the potential for such interactions. utmb.edu Therefore, knowledge of the metabolic pathways is essential for the safe and effective development of compounds containing the this compound scaffold.

Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl Butan 2 One

Development of Novel Synthetic Routes

While established methods for synthesizing 4-(4-chlorophenyl)butan-2-one exist, ongoing research is geared towards developing more efficient, cost-effective, and environmentally benign processes. One common current approach involves the reductive arylation of electron-deficient olefins, such as using aqueous titanium trichloride (B1173362) with 3-buten-2-one. evitachem.com

Future research is likely to explore the following avenues:

Catalytic Innovations: The development of novel catalysts is a primary focus. This includes exploring magnetically recoverable nanocatalysts, such as sulfamic acid-functionalized Fe3O4 nanoparticles, which have shown high efficiency in synthesizing related heterocyclic derivatives under mild and eco-friendly conditions. researchgate.net The aim is to improve yields, reduce reaction times, and simplify catalyst recovery and reuse.

Continuous Flow Processes: Shifting from batchwise production to continuous flow processes presents a significant opportunity for industrial-scale synthesis. Continuous hydrogenation processes, for example, have been successfully developed for related compounds like 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, offering ecological and technical advantages. justia.com Applying similar principles to this compound could enhance safety, consistency, and scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to optimize reaction times and improve yields for various chemical structures, including quinoxaline (B1680401) derivatives. researchgate.net Applying this technology to the synthesis of this compound and its derivatives could lead to faster and more efficient production methods.

| Synthetic Strategy | Potential Advantage | Related Research Context |

| Novel Catalysis | Higher efficiency, eco-friendly, catalyst reusability | Use of Fe3O4 nanoparticles for quinoxaline synthesis researchgate.net |

| Continuous Flow | Improved safety, scalability, and ecological profile | Continuous hydrogenation for 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one justia.com |

| Microwave-Assisted | Reduced reaction times, improved yields | Optimization of quinoxaline derivative synthesis researchgate.net |

Exploration of Undiscovered Biological Activities

The core structure of this compound is a key component in various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, suggesting that the parent compound or its yet-to-be-synthesized analogues may possess undiscovered biological potential. evitachem.com

Emerging research is likely to target:

Antimicrobial Properties: Derivatives such as 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone have demonstrated significant antibacterial and antifungal activities. The mechanism is thought to involve the disruption of microbial cell membranes. Future studies could systematically explore variations of the butanone backbone to develop new antimicrobial agents, particularly against drug-resistant strains. nih.govmdpi.com

Anticancer Activity: Researchers have synthesized and evaluated derivatives for their anti-proliferative effects. For instance, N-(4-chlorophenyl)-4-phenylbutanamide, a related structure, was identified as a histone deacetylase 6 (HDAC6) inhibitor with activity against cervix cancer and leukemia cells. nih.gov Another study showed that certain amide derivatives of sulphonamides containing the 4-chlorophenyl moiety exhibited anti-inflammatory and potential anticancer activity. scispace.com This opens the door to designing novel this compound derivatives as targeted cancer therapeutics.

Enzyme Inhibition: The compound is already used in research to study enzyme inhibition. evitachem.com Further exploration could focus on its potential as an inhibitor for specific enzyme families implicated in disease, such as metalloproteinases or kinases. researchgate.netgoogle.com

Table of Investigated Biological Activities in Related Compounds

| Biological Activity | Investigated Derivative Class | Research Finding |

|---|---|---|

| Antimicrobial | Dibrominated butanones | Efficacy against various bacterial and fungal strains like Staphylococcus aureus and Escherichia coli. |

| Anticancer | Phenylbutanamides nih.gov | Inhibition of HDAC6 with anti-proliferative effects on HeLa and leukemia cell lines. nih.gov |

| Anti-inflammatory | Amides of sulphonamides scispace.com | Certain derivatives showed good anti-inflammatory activity with low ulcerogenic action. scispace.com |

| Antiviral | Quinoxaline derivatives researchgate.net | Quinoxaline-bearing compounds have shown utility as antiviral and anti-HIV agents. researchgate.net |

Advanced Computational Modeling for Drug Design and Material Science

In silico techniques are becoming indispensable for accelerating the discovery and optimization of new molecules. Advanced computational modeling offers a powerful toolkit for predicting the properties and interactions of this compound and its derivatives, guiding experimental work and reducing development costs. nih.govnih.govuef.fi

Future research will increasingly rely on:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific protein target. It has been successfully applied to derivatives of this compound to identify potential mechanisms of action, such as the interaction of hydroxamic acid derivatives with HDAC2 receptors. ajchem-a.com Similar studies can elucidate potential targets for the parent compound. ajchem-a.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to assess the stability of ligand-protein complexes. nih.govnih.gov For example, MD simulations have been used to confirm that inhibitors based on related structures form stable hydrogen bonds with their target enzymes, validating docking results. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic properties of molecules, which is crucial for understanding their reactivity. researchgate.net These computational studies can help in designing derivatives with enhanced biological activity or specific material properties. researchgate.net

Table of Computational Methods in Related Research

| Computational Method | Application | Example |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding and mechanism of action. researchgate.net | Identifying interactions of derivatives with albumin and HDAC receptors. ajchem-a.comresearchgate.net |

| MD Simulations | Assessing the stability of molecular complexes. nih.gov | Confirming stable binding of HDAC6 inhibitors. nih.gov |

| DFT Studies | Determining molecular and electronic properties. researchgate.net | Characterizing the electronic features of N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide. researchgate.net |

Environmental Fate and Remediation Studies (if applicable to research context)

As with any chemical used in industrial or agricultural applications, understanding the environmental footprint of this compound is crucial. The presence of a chlorophenyl group raises questions about its persistence, bioaccumulation, and toxicity (PBT) in the environment. service.gov.uk

Future research in this area should focus on:

Degradation Pathways: Studies on related pesticides containing the 4-chlorophenyl group, such as tebuconazole, have identified specific degradation products in soil. csic.es Investigating the aerobic and anaerobic degradation of this compound is necessary to determine its environmental half-life and identify any persistent or toxic metabolites.

Biodegradation and Remediation: The addition of organic amendments to soil has been shown to affect the degradation rates of other chlorinated compounds. csic.es Research could explore the potential for bioremediation strategies, using specific microbial strains or amendments like spent mushroom substrate, to accelerate the breakdown of this compound in contaminated soil or water. csic.es

Aquatic Toxicity and Behavior: The dissociation constant of a compound affects its behavior in water. Related compounds like cyproconazole, which also has a 4-chlorophenyl group, show no dissociation in water across a wide pH range. europa.eu Determining the water solubility, dissociation constant, and potential for aquatic toxicity of this compound is essential for a complete environmental risk assessment. service.gov.ukeuropa.eu

Patent Landscape and Translational Research Opportunities

The patent landscape provides valuable insights into the commercial and therapeutic interest in a chemical compound and its analogues. For this compound, several patents exist, highlighting its role as a key intermediate or a core structural motif in proprietary molecules. nih.gov

Key areas of translational opportunity include:

Pharmaceuticals: Patents often cover novel derivatives and their use as therapeutic agents. For example, related structures have been patented as metalloproteinase inhibitors and for treating diseases like obesity. google.comgoogle.com The existing patent literature points towards opportunities in developing new drugs based on the this compound scaffold. nih.govgoogle.comgoogleapis.com

Agrochemicals: The 4-chlorophenyl group is present in many fungicides and other agrochemicals. csic.es Patents in this area often focus on novel formulations or derivatives with improved efficacy or environmental profiles. google.com.na There is potential to develop new agrochemicals derived from this compound.

Process Chemistry: Patents are also granted for novel and improved manufacturing processes. justia.com Developing a proprietary, highly efficient, and green synthesis method for this compound could be a valuable intellectual property asset for chemical manufacturers.

The existing patent landscape, with at least nine patents directly mentioning the chemical structure, underscores its relevance and suggests a fertile ground for translational research aimed at creating new commercial products. nih.gov

常见问题

Q. Table 1: Representative Yields and Conditions

| Compound | Yield (%) | Key Catalysts | Reference |

|---|---|---|---|

| 4-(2-(4-Chlorophenyl)-THIQ-1-yl)butan-2-one | 99 | Ru(bpy)₃²⁺, AcOH | |

| 4-(7-Chloro-2-phenyl-THIQ-1-yl)butan-2-one | 96 | Ru(phen)₃²⁺, TFA |

Basic Research Question: How can spectroscopic methods (NMR, IR, HRMS) confirm the structural integrity of this compound derivatives?

Answer:

Structural validation requires multi-spectral analysis:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm) and ketone-adjacent methyl groups (δ 2.1–2.3 ppm).

- ¹³C NMR : Carbonyl resonance at ~208 ppm and aromatic carbons at 125–140 ppm.

- HRMS : Exact mass matching calculated values (e.g., [M+H]⁺ for C₁₀H₁₁ClO: 182.0593 observed vs. 182.0595 theoretical) .

- IR : Stretching frequencies for ketone (1700–1750 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

Note : Discrepancies in splitting patterns (e.g., aromatic protons) may indicate regiochemical impurities, necessitating optimized reaction conditions .

Advanced Research Question: How does this compound interact with enzymes in pharmacological studies?

Answer:

The compound’s bioactivity is linked to its ketone and aromatic moieties. For example:

- Enzyme Inhibition : Derivatives like 2-bromo-N-(4-chlorophenyl)butanamide act as intermediates in synthesizing kinase inhibitors (e.g., SKI-II), which block sphingosine kinase activity (IC₅₀ < 10 µM) .

- Mechanistic Insight : The chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the ketone participates in hydrogen bonding with catalytic residues .

Q. Table 2: Key Pharmacological Parameters

| Target Enzyme | Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sphingosine Kinase 1/2 | SKI-II (derivative) | 9.8 | |

| Cytochrome P450 | This compound | N/A |

Advanced Research Question: How can discrepancies in analytical data (e.g., NMR shifts, yields) be resolved during synthesis?

Answer:

Data contradictions often arise from:

- Regioisomeric Byproducts : Use 2D NMR (COSY, NOESY) to distinguish between ortho/para substituents .

- Reaction Optimization : Adjust stoichiometry (e.g., excess amine for imine formation) or switch solvents (e.g., diethyl carbonate for greener synthesis) .

- Chromatographic Artifacts : Verify purity via HPLC with UV detection (λ = 254 nm) .

Example : Inconsistent yields (95–99%) for tetrahydroisoquinoline derivatives were resolved by optimizing catalyst loading (10 mol% Ru) and reaction time .

Advanced Research Question: What are the material science applications of this compound-based polymers?

Answer:

The compound’s methacryloyl derivatives exhibit tunable thermal properties:

- Homopolymers : Poly(4-(4-methacryloyloxyphenyl)butan-2-one) has a glass transition temperature (Tg) of 83°C, suitable for high-temperature applications .

- Copolymers : Blending with lauryl methacrylate lowers Tg (-49°C to 44°C), enabling flexible coatings .

Q. Table 3: Polymer Properties

| Polymer Type | Tg (°C) | Mn (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Homopolymer | 83 | 214 | 1.2 | |

| Lauryl Methacrylate Copolymer | 44 | 150 | 1.5 |

Basic Research Question: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.1 mmHg at 25°C) .

- Storage : In airtight containers away from oxidizers (flash point: 110°C) .

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap .

Regulatory Note : The compound is not TSCA-listed but requires disposal as hazardous waste (EPA guidelines) .

Advanced Research Question: How does structural modification of this compound influence its antimicrobial activity?

Answer:

Derivatization with ammonium groups enhances efficacy:

- Synergistic Mixtures : Combining 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one with quaternary ammonium salts reduces bacterial load (MIC: 2 µg/mL against S. aureus) .

- Mechanism : The chlorophenyl group disrupts lipid bilayers, while ammonium moieties inhibit cell-wall synthesis .

Q. Table 4: Antimicrobial Performance

| Bacterial Strain | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 4-(3-ethoxy-4-HP)butan-2-one + Benzalkonium chloride | 2 | |

| Escherichia coli | Same mixture | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。